BenchChemオンラインストアへようこそ!

3-iodo-1H-pyrazolo[3,4-b]pyridine

X-ray crystallography Structure-based drug design Supramolecular chemistry

Don't compromise with bromo or chloro analogs. The C-3 iodine atom delivers lower bond dissociation energy for milder cross-coupling (Suzuki, Sonogashira, Heck) and provides heavy-atom anomalous scattering for unambiguous protein-ligand co-crystal phasing via SAD/MAD. Confirmed by single-crystal XRD, this scaffold engages in directional C–I···N halogen bonds—stronger than any lighter halogen—essential for structure-based drug design and fragment screening. Procure this specific iodo building block to ensure synthetic reproducibility and validated target engagement in kinase and CCR1 programs.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
CAS No. 117007-52-0
Cat. No. B029738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-pyrazolo[3,4-b]pyridine
CAS117007-52-0
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2N=C1)I
InChIInChI=1S/C6H4IN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)
InChIKeyTYXAGVKIICJXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrazolo[3,4-b]pyridine (CAS 117007-52-0) for Kinase Inhibitor Research and Heterocycle Synthesis


3-Iodo-1H-pyrazolo[3,4-b]pyridine (CAS 117007-52-0) is a halogenated heteroaromatic compound belonging to the pyrazolo[3,4-b]pyridine scaffold class, also referred to as 7-azaindazole. It possesses a planar, bicyclic core with a C-3 iodine substituent that confers distinctive reactivity and intermolecular interaction properties. The pyrazolo[3,4-b]pyridine framework is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, due to its capacity to engage the hinge region of kinases via a hydrogen bond donor–acceptor pair [1]. Its fundamental solid-state structure has been unequivocally established by single-crystal X-ray diffraction, confirming near-perfect planarity and a network of supramolecular interactions including hydrogen, halogen, and π–π bonding [2].

Why Generic Substitution of 3-Iodo-1H-pyrazolo[3,4-b]pyridine with Other Halogenated Pyrazolopyridines Fails


In silico modeling and structure-based drug design routinely reveal that even minor atomic substitutions on heterocyclic scaffolds can drastically alter binding thermodynamics, synthetic accessibility, and supramolecular organization. The 3-iodo substitution on the pyrazolo[3,4-b]pyridine core is not merely a placeholder; it is a specific molecular feature that dictates unique properties. Unlike the more labile 3-bromo or smaller 3-chloro analogs, the C-3 iodine atom provides a distinct heavy-atom scattering center for X-ray crystallography, enhances the potential for halogen bonding interactions with protein targets (as evidenced by its solid-state C–I···N contacts [1]), and serves as a superior leaving group for cross-coupling chemistry due to the lower C–I bond dissociation energy relative to C–Br and C–Cl [2]. Consequently, interchanging this compound with a generic 'pyrazolopyridine derivative' or even a different 3-halo congener without rigorous re-validation will compromise synthetic yields, alter crystallinity, and potentially ablate key molecular recognition events required for target engagement.

3-Iodo-1H-pyrazolo[3,4-b]pyridine: Quantifiable Evidence of Structural and Reactivity Differentiation


Planar Core Geometry for Structure-Based Drug Design and Crystallography

The title compound exhibits an essentially planar bicyclic core with a dihedral angle between the pyridine and pyrazole rings of only 0.82 (3)°. This near-perfect planarity, which is not guaranteed for all substituted pyrazolo[3,4-b]pyridines due to potential steric clash or electronic effects, provides a rigid, predictable pharmacophore for computational docking and molecular modeling. In contrast, certain N1-alkylated or bulkier derivatives may exhibit ring puckering or out-of-plane distortions that complicate SAR interpretation. The crystal packing is governed by a defined network of N–H⋯N hydrogen bonds (forming inversion dimers), C–I⋯N halogen bonds (linking dimers into zigzag chains), and π–π stacking interactions (interplanar distances of 3.292(1) and 3.343(1) Å) [1]. The presence of the iodine atom provides strong anomalous scattering for unambiguous phase determination in X-ray crystallography, a distinct advantage over the corresponding 3-bromo (CAS 875781-07-6) or 3-chloro (CAS 1256810-81-1) analogs when the compound is incorporated into protein-ligand complexes.

X-ray crystallography Structure-based drug design Supramolecular chemistry

C-3 Iodo Group Reactivity Advantage in Palladium-Catalyzed Cross-Couplings

The C-3 iodine atom serves as a highly effective leaving group for palladium-catalyzed cross-coupling reactions, enabling efficient functionalization at this position. Synthetic methodology studies demonstrate that 3-iodo-1H-pyrazolo[3,4-b]pyridines are viable substrates for Suzuki, Heck, Stille, and Sonogashira coupling protocols [1]. The lower carbon–iodine bond dissociation energy (approximately 57 kcal/mol) compared to carbon–bromine (approximately 71 kcal/mol) or carbon–chlorine (approximately 95 kcal/mol) translates to faster oxidative addition with Pd(0) catalysts. This reactivity differential is critical when working with sensitive functional groups elsewhere in the molecule, where milder reaction conditions are paramount. While 3-bromo-1H-pyrazolo[3,4-b]pyridine can also undergo coupling, the iodo variant consistently demonstrates superior conversion rates and broader substrate scope under identical conditions, making it the preferred building block for convergent synthetic strategies [2].

Medicinal chemistry Cross-coupling Library synthesis

Documented Use as a Precursor in CCR1 Antagonist Synthesis

This specific compound has established utility as a precursor in the synthesis of azaindazole-based CCR1 antagonists. CCR1 is a chemokine receptor implicated in inflammatory diseases and autoimmune disorders. Technical datasheets and chemical databases confirm that 3-iodo-1H-pyrazolo[3,4-b]pyridine is employed to prepare azaindazole compounds with CCR1 antagonistic activity . In contrast, the corresponding 3-bromo or 3-chloro analogs are not explicitly documented for this same application in the publicly available vendor literature, suggesting that the iodo derivative may be the preferred intermediate for this specific synthetic route due to its optimal reactivity profile.

Inflammation Chemokine receptor Drug synthesis

C–I···N Halogen Bonding Potential for Target Engagement

Single-crystal X-ray analysis reveals that the C-3 iodine atom engages in intermolecular C–I···N halogen bonds that link molecules into zigzag chains within the solid state [1]. This observation provides direct physical evidence of the iodine atom's capacity to serve as a halogen bond donor. In a biological context, halogen bonding is increasingly recognized as a valuable, directional non-covalent interaction that can enhance ligand binding affinity and selectivity for protein targets, particularly those presenting a suitably oriented backbone carbonyl or heterocyclic nitrogen as an acceptor [2]. While 3-bromo analogs can also participate in halogen bonding, the interaction strength is generally weaker due to the lower polarizability of bromine compared to iodine. The heavier iodine atom possesses a more pronounced σ-hole, leading to stronger, more directional interactions that can be exploited in rational inhibitor design.

Halogen bonding Medicinal chemistry Protein-ligand interactions

Optimal Application Scenarios for Procuring 3-Iodo-1H-pyrazolo[3,4-b]pyridine


Fragment-Based Drug Discovery (FBDD) and X-ray Crystallography

This compound is an ideal choice for fragment screening libraries due to its low molecular weight (245.02 g/mol), rigid, planar geometry (dihedral angle 0.82°), and the presence of a heavy iodine atom. The iodine serves as an anomalous scatterer, facilitating rapid and unambiguous structure solution of protein-ligand co-crystals using single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing methods [1]. The defined hydrogen and halogen bonding motifs observed in the solid state provide a clear rationale for interpreting electron density maps and understanding molecular recognition events within the target binding pocket. For structural biology groups, the procurement of this specific iodo derivative is justified by its crystallographic advantages over lighter halogen congeners.

Medicinal Chemistry Library Enumeration via Cross-Coupling

For medicinal chemistry teams engaged in hit-to-lead or lead optimization programs, 3-iodo-1H-pyrazolo[3,4-b]pyridine provides a versatile entry point for generating diverse arrays of C-3 functionalized analogs. Its established compatibility with Suzuki, Heck, Stille, and Sonogashira coupling protocols enables rapid parallel synthesis of compound libraries [2]. The enhanced reactivity of the C–I bond, compared to C–Br or C–Cl, permits the use of milder reaction conditions, which is particularly advantageous when introducing sensitive functional groups or when scaling up synthetic routes. This compound is the logical choice for efficiently exploring SAR around the 3-position of the pyrazolo[3,4-b]pyridine core.

Chemical Biology Probe Design Exploiting Halogen Bonding

Investigators aiming to leverage halogen bonding as a design element for improving ligand potency or selectivity should prioritize the 3-iodo derivative over its bromo or chloro counterparts. The solid-state structure confirms the iodine atom's capacity to form directional C–I···N halogen bonds [1]. Given that the strength of halogen bonding correlates with polarizability (I > Br > Cl), the iodo substituent offers the strongest potential interaction with a suitably positioned Lewis base on the protein target, such as a backbone carbonyl oxygen or a histidine imidazole nitrogen [3]. This makes the compound a valuable tool for chemical biologists seeking to probe the energetic contributions of halogen bonding in cellular assays or biophysical binding studies.

CCR1 Antagonist Lead Generation

Researchers focused on the CCR1 chemokine receptor as a therapeutic target for inflammatory conditions can utilize this compound as a validated synthetic intermediate. Vendor technical literature explicitly references its use in preparing azaindazole compounds with CCR1 antagonistic activity . While other 3-halopyrazolo[3,4-b]pyridines may be theoretically employable, the specific documentation of the iodo variant for this application provides a degree of precedent and reduces the risk associated with unproven synthetic routes. Procuring this specific building block can accelerate the synthesis of targeted compound collections for CCR1 screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-iodo-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.